2-Decylmagnesium bromide, 0.25 M in THF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

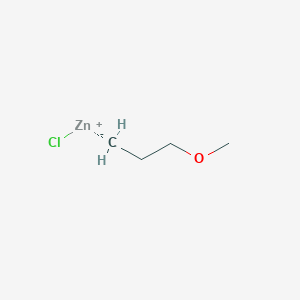

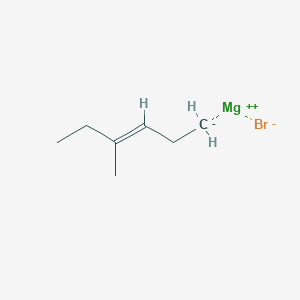

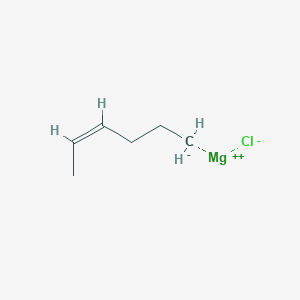

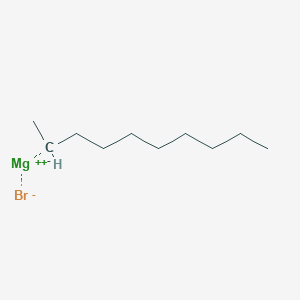

2-Decylmagnesium bromide, 0.25 M in THF, is a Grignard reagent that is widely employed for the formation of carbon-carbon bonds. It has a molecular formula of C10H21BrMg and a molecular weight of 245.48 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Decylmagnesium bromide includes a decane (C10H22) component, a bromide ion (Br-), and a magnesium ion (Mg2+) . The canonical SMILES string representation is CCCCCCCC[CH-]C.[Mg+2].[Br-] .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Decylmagnesium bromide include a molecular weight of 245.48 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 7, an exact mass of 244.06770 g/mol, a monoisotopic mass of 244.06770 g/mol, a topological polar surface area of 0 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 57.8 .Scientific Research Applications

Grignard Reactions

2-Decylmagnesium bromide is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for the formation of carbon-carbon bonds, a crucial step in the synthesis of a wide variety of organic compounds.

Synthesis of Biodegradable Polymers

The compound could potentially be used in the synthesis of biodegradable polymers . The use of Grignard reagents in such processes can help control the polymerization process and improve the properties of the resulting polymers.

Energy Storage Research

In the field of energy storage, 2-Decylmagnesium bromide could be used in the development of new materials or processes . For example, it could be used in the synthesis of organic compounds that are used in energy storage devices.

Cross Coupling Reactions

2-Decylmagnesium bromide could be used in cross-coupling reactions , a powerful tool in organic synthesis. These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Research and Development in Organic Chemistry

2-Decylmagnesium bromide, like other Grignard reagents, is a fundamental tool in research and development in organic chemistry . It could be used in the development of new synthetic methodologies, the synthesis of new compounds, or the study of reaction mechanisms.

Safety and Hazards

The safety data sheet for a similar compound, Isopropenylmagnesium bromide, indicates that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . While this does not directly apply to 2-Decylmagnesium bromide, it suggests that similar precautions may be necessary.

Mechanism of Action

Target of Action

2-Decylmagnesium bromide is an organometallic compound, specifically a Grignard reagent . Grignard reagents are commonly used in organic synthesis for carbon-carbon bond formation, reduction reactions, and addition reactions to carbonyl compounds . Therefore, the primary targets of 2-Decylmagnesium bromide are typically carbonyl compounds such as aldehydes, ketones, and esters .

Mode of Action

The mode of action of 2-Decylmagnesium bromide involves its reaction with carbonyl compounds. The negatively charged carbon atom in the Grignard reagent attacks the electrophilic carbon atom in the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the production of alcohols, hydrocarbons, or other organic compounds .

Biochemical Pathways

As a Grignard reagent, 2-Decylmagnesium bromide doesn’t directly participate in biochemical pathways within the body. Instead, it’s used in the laboratory to synthesize various organic compounds that may play roles in biochemical pathways .

Pharmacokinetics

It’s a highly reactive compound used in laboratory settings for chemical synthesis .

Result of Action

The result of the action of 2-Decylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds. The specific products depend on the carbonyl compound that the Grignard reagent reacts with .

properties

IUPAC Name |

magnesium;decane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h3H,4-10H2,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECODMYKLOFRFT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[CH-]C.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Decylmagnesium bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.